2,2'-Sulfonylbis(4-chloro-6-nitrophenol)
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Overview
Description
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) is an organic compound characterized by the presence of sulfonyl, chloro, and nitro functional groups attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(4-chloro-6-nitrophenol) typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-6-nitrophenol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminated Derivatives: From the reduction of nitro groups.
Substituted Phenols: From nucleophilic substitution reactions.
Quinones: From the oxidation of phenolic groups.
Scientific Research Applications
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis(4-chloro-6-nitrophenol) involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Sulfonylbis(2-nitrophenol)
- 2-Chloro-4-nitrophenol
- 4,4’-Sulfonylbis(2-chlorophenol)
Uniqueness
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) is unique due to the specific arrangement of its functional groups, which imparts distinct chemical re
Properties
CAS No. |
40654-56-6 |
---|---|
Molecular Formula |
C12H6Cl2N2O8S |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)sulfonyl-6-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O8S/c13-5-1-7(15(19)20)11(17)9(3-5)25(23,24)10-4-6(14)2-8(12(10)18)16(21)22/h1-4,17-18H |
InChI Key |
AHEQNAYIRASCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)C2=CC(=CC(=C2O)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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